molecular formula C23H23ClN2O3 B109787 索拉贝格隆 CAS No. 252920-94-8

索拉贝格隆

货号: B109787
CAS 编号: 252920-94-8
分子量: 410.9 g/mol
InChI 键: LLDXOPKUNJTIRF-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Introduction to Solabegron

Solabegron is a highly selective beta-3 adrenoceptor agonist that is primarily being investigated for its therapeutic applications in treating overactive bladder (OAB) and irritable bowel syndrome (IBS). This compound was initially developed by GlaxoSmithKline and has since been acquired by Velicept Therapeutics. Its mechanism of action involves the relaxation of bladder smooth muscle through the stimulation of beta-3 adrenergic receptors, offering a novel approach compared to traditional anticholinergic treatments.

Treatment of Overactive Bladder (OAB)

Clinical Trials and Efficacy:

  • Solabegron has undergone multiple clinical trials, demonstrating significant efficacy in reducing symptoms of OAB. Notably, a Phase II study involving 258 patients showed that solabegron significantly reduced the number of wet episodes compared to placebo, with patients experiencing an average of 4.5 wet episodes per day prior to treatment .
  • A subsequent Phase 2b study (VEL-2002) enrolled 435 women aged 18 to 80, confirming these results and indicating that solabegron was generally well-tolerated with a safety profile comparable to placebo .

Mechanism of Action:

  • The drug works by activating beta-3 adrenergic receptors in the bladder, which leads to muscle relaxation and increased bladder capacity. This mechanism contrasts with older treatments that primarily target muscarinic receptors .

Treatment of Irritable Bowel Syndrome (IBS)

Clinical Findings:

  • In addition to its applications for OAB, solabegron has also been evaluated for IBS. A Phase II study involving 102 patients indicated that solabegron significantly reduced pain associated with IBS and improved quality of life metrics when compared to placebo .

Combination Therapy Potential

Innovative Approaches:

  • There is ongoing research into the potential for solabegron to be used in combination with other therapeutic agents, such as muscarinic receptor antagonists like oxybutynin. This combination therapy aims to enhance efficacy while minimizing side effects associated with higher doses of anticholinergic medications .

Safety and Tolerability

Across various studies, solabegron has demonstrated a safety profile similar to that of placebo, with few adverse events reported. Commonly reported side effects have included mild gastrointestinal disturbances, but these were not significantly different from those observed in control groups .

Summary of Clinical Studies

Study TypePatient PopulationKey FindingsSafety Profile
Phase II258 patients with OABSignificant reduction in wet episodes; well-toleratedSimilar to placebo
Phase IIb435 women with OABMet primary endpoint; statistically significant improvementsComparable adverse events
Phase II102 patients with IBSSignificant reduction in IBS-related pain; improved quality of lifeSimilar incidence of adverse events

Conclusion and Future Directions

Solabegron represents a promising advancement in the management of overactive bladder and irritable bowel syndrome. Its unique mechanism as a beta-3 adrenoceptor agonist offers a novel alternative to traditional therapies, potentially improving patient adherence and outcomes. Ongoing studies will further elucidate its role in combination therapies and long-term efficacy.

As research progresses, solabegron's applications may expand beyond OAB and IBS, potentially addressing other conditions linked to dysregulation in adrenergic signaling pathways.

准备方法

The synthesis of Solabegron involves several steps, starting with the preparation of the core biphenyl structure. The synthetic route typically includes:

Industrial production methods for Solabegron are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

Solabegron undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

生物活性

Solabegron (GW427353) is a selective beta-3 adrenergic receptor (β3-AR) agonist under investigation for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS). This article explores its biological activity, including mechanisms of action, clinical findings, and comparative efficacy based on diverse research sources.

Solabegron exerts its effects primarily through selective activation of β3-adrenergic receptors, which are predominantly expressed in the bladder. Activation of these receptors leads to relaxation of the bladder smooth muscle, facilitating improved bladder storage capacity and reducing symptoms associated with OAB. In vitro studies demonstrated that solabegron stimulates cAMP accumulation in cells expressing human β3-ARs, with an effective concentration (EC50) of approximately 22 nM and an intrinsic activity that reaches 90% of isoproterenol, a non-selective β-agonist .

Clinical Studies

1. Efficacy in Overactive Bladder

A multicenter, double-blind, randomized, placebo-controlled trial evaluated solabegron in women with moderate to severe OAB symptoms. Participants received either 50 mg or 125 mg doses of solabegron twice daily or placebo. Results indicated that the 125 mg dose significantly reduced the number of incontinence episodes over 24 hours compared to placebo (p=0.025). Additionally, there were significant improvements in micturition frequency and urine volume voided .

2. Phase II Trials for IBS

In a separate Phase II study involving 102 patients with IBS, solabegron demonstrated a significant reduction in abdominal pain and an improvement in quality of life metrics compared to placebo . These findings suggest that solabegron may have broader therapeutic applications beyond OAB.

Comparative Efficacy

The selectivity and potency of solabegron as a β3-AR agonist have been compared to other agents like mirabegron and vibegron. A recent study indicated that solabegron has a selectivity ratio greater than 21-fold for β3-ARs over β1-ARs and β2-ARs, positioning it as a highly selective option among β3-AR agonists .

Agent Selectivity for β3 vs β1 Selectivity for β3 vs β2 Intrinsic Activity (%)
Solabegron>21.3-fold>362-fold90% of isoproterenol
Mirabegron>517-fold>496-foldFull agonist
Vibegron>7937-fold>7937-foldFull agonist

Safety Profile

Solabegron was reported to be well-tolerated across various studies, with adverse events comparable to placebo groups. No significant changes were observed in blood pressure or heart rate during treatment periods, indicating a favorable safety profile .

属性

IUPAC Name

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDXOPKUNJTIRF-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179932
Record name Solabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252920-94-8
Record name Solabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252920-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solabegron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252920948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06190
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLABEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P6YH9O6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3′-(2 (2 (3 chlorophenyl)-2-hydroxyethylamino)ethylamino)biphenyl-3-carboxylic acid (solabegron): A solution of 10% lithium hydroxide monohydrate in water (2 mL) was added to a solution of (R)-3′-{2-[2-(3-chloro-phenyl)-2-hydroxy-ethylamino]ethylamino}-biphenyl-3-carboxylic acid methyl ester (50 mg, 0.12 mmol, 1.00 equiv) in ethanol (4 mL). The solution was stirred at ambient temperature for about 16 hours, and then the pH value of the solution was adjusted to 7-8 with concentrated hydrogen chloride. After concentrating the solution in vacuo, the resulting crude residue was purified by prep-HPLC to give the title product of as a white solid (20 mg; yield=41.36%). LC-MS: m/z=411 (MH)+. Retention time: 1.69 minute. [α]20.4D −20° (c=0.075, MeOH). [α]=−20° (c=0.075 g/100 ml in methanol, T=20.4). 1H NMR (300 MHz, CD3OD) δ: 8.22 (s, 1H), 7.92 (d, J=7.8 Hz, 1H), 7.62 (d, J=7.8 Hz, 1H), 7.47 (s, 1H), 7.29-7.38 (m, 4H), 7.20 (t, J=8.1 Hz, 1H), 6.97 (m, 2H), 6.68 (d, J=1.5 Hz, 1H), 5.00 (m, 1H), 3.56 (t, J=6.0 Hz, 2H), 3.23-3.33 (m, 3H), 3.12 (m, 1H).
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-3′-{2-[2-(3-chloro-phenyl)-2-hydroxy-ethylamino]ethylamino}-biphenyl-3-carboxylic acid methyl ester
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41.36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solabegron
Reactant of Route 2
Solabegron
Reactant of Route 3
Reactant of Route 3
Solabegron
Reactant of Route 4
Solabegron
Reactant of Route 5
Solabegron
Reactant of Route 6
Reactant of Route 6
Solabegron

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。